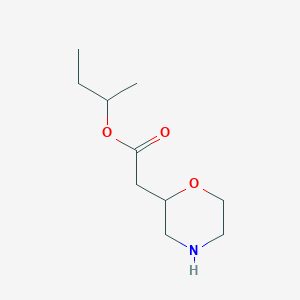
Sec-butyl 2-(morpholin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sec-butyl 2-(morpholin-2-yl)acetate is an organic compound with the molecular formula C10H19NO3 It is a derivative of morpholine, a heterocyclic amine, and sec-butyl acetate, an ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sec-butyl 2-(morpholin-2-yl)acetate typically involves the esterification of 2-(morpholin-2-yl)acetic acid with sec-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Sec-butyl 2-(morpholin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Sec-butyl 2-(morpholin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sec-butyl 2-(morpholin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release morpholine, which can then interact with various biological targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Sec-butyl 2-(morpholin-2-yl)acetate can be compared with other similar compounds, such as:
- n-Butyl 2-(morpholin-2-yl)acetate
- Isobutyl 2-(morpholin-2-yl)acetate
- tert-Butyl 2-(morpholin-2-yl)acetate
These compounds share similar structural features but differ in the nature of the butyl group
Biological Activity
Sec-butyl 2-(morpholin-2-yl)acetate is an organic compound that combines a sec-butyl group with a morpholine ring, contributing to its potential biological activities. This article explores the compound's synthesis, biological activities, and relevant studies that highlight its pharmacological potential.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes:
- Sec-butyl Group : Enhances lipophilicity and solubility.
- Morpholine Ring : Known for its ability to interact with various biological targets, including receptors and enzymes.
The acetate group improves the compound's solubility and reactivity in different chemical environments, making it suitable for various applications in medicinal chemistry and organic synthesis.
Synthesis
The synthesis of this compound typically involves the reaction of sec-butyl acetate with morpholine under acidic or basic conditions. Common methods include:
- Direct Acetylation : Reacting morpholine with sec-butyl acetate in the presence of an acid catalyst.
- Coupling Reactions : Using transition metal catalysts (e.g., copper or palladium) to facilitate the formation of new carbon-nitrogen bonds.
Biological Activities
Research indicates that morpholine derivatives, including this compound, exhibit a range of biological activities:
- Antitumor Activity : Morpholine-containing compounds have shown promise as antitumor agents due to their ability to modulate various signaling pathways.
- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, suggesting potential applications in neuropharmacology.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Antibacterial Activity :
A study on morpholine derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The MIC values for certain derivatives were reported as low as 0.03125 μg/mL against Staphylococcus aureus and Enterococcus faecium, indicating strong potential for treating bacterial infections . -
Inhibition Studies :
In vitro assays have been conducted to evaluate the binding affinity of this compound to various biological targets. These studies utilized molecular docking techniques to predict interactions at a molecular level, revealing insights into its mechanism of action and therapeutic effects . -
Structure-Activity Relationship (SAR) :
Research has explored the SAR of morpholine derivatives, highlighting how modifications to the morpholine ring can enhance biological activity. For instance, compounds with specific substituents on the morpholine ring exhibited improved inhibitory effects on target enzymes compared to their unsubstituted counterparts .
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
butan-2-yl 2-morpholin-2-ylacetate |
InChI |
InChI=1S/C10H19NO3/c1-3-8(2)14-10(12)6-9-7-11-4-5-13-9/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
OVKAKKSFDPGBRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)CC1CNCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















